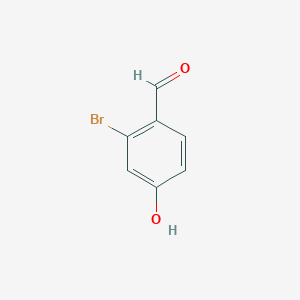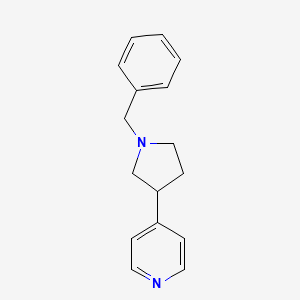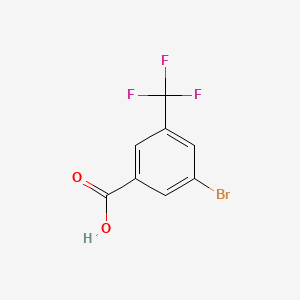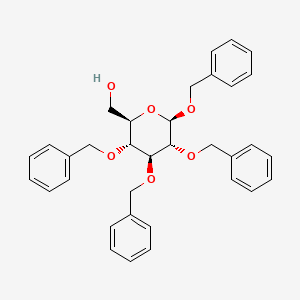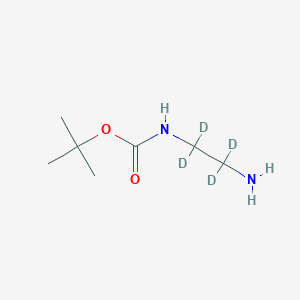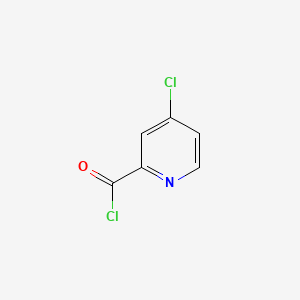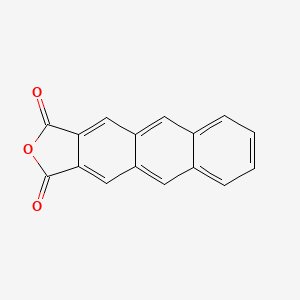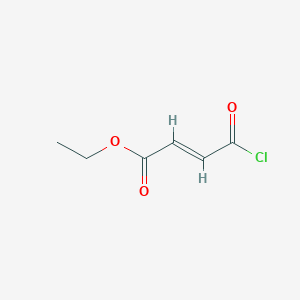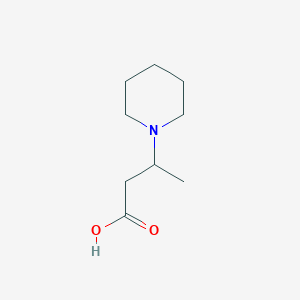
3-(1-Piperidinyl)butanoic acid
説明
The compound 3-(1-Piperidinyl)butanoic acid is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene groups and one amine group. The compound is not directly synthesized or characterized in the provided papers, but its structure can be inferred to contain a piperidine ring attached to a butanoic acid moiety.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in the search for new psychotropic agents and as building blocks for more complex molecules. In the first paper, a derivative of piperidine is synthesized from L-valine, leading to 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine. This synthesis involves the separation of diastereoisomers and the study of reactions with electrophiles . The second paper discusses the synthesis of 1,3-diphenyl-4-(4-substituted piperidinyl)-1-butanones, which, although not the same, shares a similar piperidinyl-butanone structure with the compound of interest. A mechanism involving cyclization and addition reactions with piperidine derivatives is proposed . The third paper describes the synthesis of novel heterocyclic amino acids, including piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are structurally related to 3-(1-Piperidinyl)butanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(1-Piperidinyl)butanoic acid would consist of a piperidine ring attached to a four-carbon chain terminating in a carboxylic acid group. The papers provided do not directly analyze this structure but do discuss related piperidine derivatives. The structure of these compounds is confirmed using NMR spectroscopy and HRMS, which are standard techniques for determining the structure of organic compounds .
Chemical Reactions Analysis
The papers describe various chemical reactions involving piperidine derivatives. The first paper details the electrophilic substitution reactions of a sulfur-stabilized carbanion derived from a piperidine derivative . The second paper proposes a reaction mechanism for the synthesis of diphenyl-butanone derivatives involving piperidine, which includes cyclization and addition reactions . The third paper outlines the synthesis of pyrazole carboxylates from piperidine carboxylic acids, indicating the versatility of piperidine derivatives in chemical reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(1-Piperidinyl)butanoic acid are not directly reported in the provided papers, the properties of similar piperidine derivatives can be inferred. Piperidine derivatives are generally basic due to the presence of the amine group and can participate in various chemical reactions due to their nucleophilic character. The solubility, melting point, and boiling point of these compounds would depend on the specific substituents attached to the piperidine ring .
科学的研究の応用
Anticonvulsant and Antinociceptive Activity : A study synthesized new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential anticonvulsants. These compounds, by combining chemical fragments of known antiepileptic drugs, demonstrated favorable anticonvulsant properties and safety profiles, suggesting their potential use in treating epilepsy and pain management (Kamiński et al., 2016).
Enantioselective Reactions in Organic Chemistry : Research on the enantioselectivities of lipase-catalyzed reactions with methyl esters of 2-piperidylacetic acid and 3-piperidinecarboxylic acid derivatives has been conducted. This study contributes to the understanding of stereoselective synthesis, a crucial aspect of developing pharmaceuticals (Liljeblad et al., 2007).
Photonic Applications in Electrochemistry : A study demonstrated the use of a photoisomerizable monolayer-modified electrode for the controlled uptake and release of metal ions, utilizing di-(N-butanoic acid-1,8-naphthalimide)-piperazine dithienylethene. This finding has implications for photochemically controlled environmental clean-up and material science applications (Zhang et al., 2011).
Supramolecular Hydrogel Formation : A study reported on two isomeric building units forming hydrogels through molecular assembling. The research focused on 4-oxo-4-(2-pyridinylamino) butanoic acid and its isomer, exploring their use in forming hydrogels with controlled microstructures and stability, relevant for biomedical and material science applications (Wu et al., 2007).
Synthesis of Neuroleptic Agents : Research into synthesizing neuroleptic agents found that compounds such as 4-[4-(4-substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, including piperidinyl derivatives, showed potent neuroleptic activity. This work contributes to the development of new psychiatric medications (Sato et al., 1978).
Safety And Hazards
将来の方向性
Piperidine derivatives, including 3-(1-Piperidinyl)butanoic acid, continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of new synthesis methods, discovery of new therapeutic applications, and further investigation into the compound’s mechanism of action .
特性
IUPAC Name |
3-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTZPHBCJGTUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441047 | |
| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperidinyl)butanoic acid | |
CAS RN |
764633-91-2 | |
| Record name | β-Methyl-1-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764633-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
